molecular formula C26H43N9O11 B14204355 L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine CAS No. 836597-44-5

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine

Katalognummer: B14204355
CAS-Nummer: 836597-44-5
Molekulargewicht: 657.7 g/mol
InChI-Schlüssel: DSIRPYXEZVHMQL-XLCGZVTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine is a peptide composed of six amino acids: serine, threonine, isoleucine, histidine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or iodine.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives with protecting groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of biopharmaceuticals and as a component in diagnostic assays.

Wirkmechanismus

The mechanism of action of L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Threonyl-L-histidyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L: Another peptide with similar amino acid composition but different sequence.

    Semaglutide: A peptide used in diabetes treatment, composed of a different sequence of amino acids.

Uniqueness

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine is unique due to its specific sequence, which imparts distinct biological properties. Its combination of amino acids allows it to interact with unique molecular targets, making it valuable for specific research and therapeutic applications.

Eigenschaften

CAS-Nummer

836597-44-5

Molekularformel

C26H43N9O11

Molekulargewicht

657.7 g/mol

IUPAC-Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H43N9O11/c1-4-11(2)19(34-25(44)20(12(3)38)35-21(40)14(27)8-36)24(43)33-17(9-37)23(42)31-15(5-13-7-29-10-30-13)22(41)32-16(26(45)46)6-18(28)39/h7,10-12,14-17,19-20,36-38H,4-6,8-9,27H2,1-3H3,(H2,28,39)(H,29,30)(H,31,42)(H,32,41)(H,33,43)(H,34,44)(H,35,40)(H,45,46)/t11-,12+,14-,15-,16-,17-,19-,20-/m0/s1

InChI-Schlüssel

DSIRPYXEZVHMQL-XLCGZVTOSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.